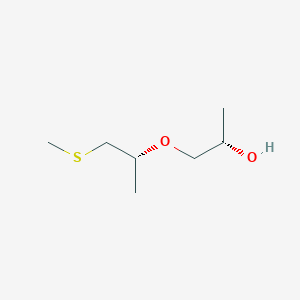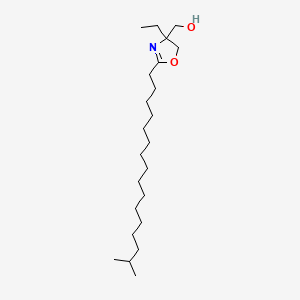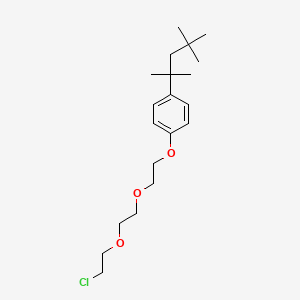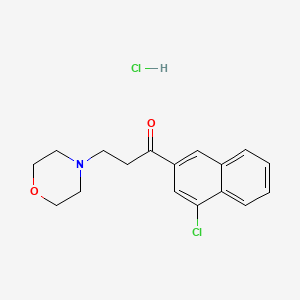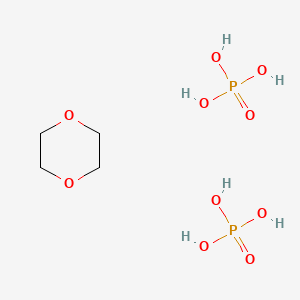
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C27H42O6 It is a derivative of benzene-1,2,4-tricarboxylic acid, where two of the carboxyl groups are esterified with 3,5,5-trimethylhexyl alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 3,5,5-trimethylhexyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
化学反应分析
Types of Reactions
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2,4-tricarboxylic acid derivatives.
Reduction: 3,5,5-trimethylhexyl alcohol and benzene-1,2,4-tricarboxylic acid.
Substitution: Various substituted benzene-1,2,4-tricarboxylate derivatives.
科学研究应用
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate cellular processes and lead to the observed biological effects.
相似化合物的比较
Similar Compounds
Bis(3,5,5-trimethylhexyl) phthalate: Similar in structure but derived from phthalic acid instead of benzene-1,2,4-tricarboxylic acid.
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,3,5-tricarboxylate: Another isomer with different positional substitution on the benzene ring.
Uniqueness
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate is unique due to its specific esterification pattern and the presence of three carboxyl groups, which provide distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required.
属性
CAS 编号 |
94031-19-3 |
|---|---|
分子式 |
C27H42O6 |
分子量 |
462.6 g/mol |
IUPAC 名称 |
2,4-bis(3,5,5-trimethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C27H42O6/c1-18(16-26(3,4)5)11-13-32-24(30)20-9-10-21(23(28)29)22(15-20)25(31)33-14-12-19(2)17-27(6,7)8/h9-10,15,18-19H,11-14,16-17H2,1-8H3,(H,28,29) |
InChI 键 |
UVCOMTGXTJUYFT-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



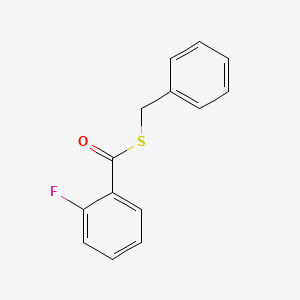


![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
